

# Spectroscopic data for "1-Benzylpyrrolidine-3-carboxamide" (NMR, IR, MS)

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## Compound of Interest

Compound Name: 1-Benzylpyrrolidine-3-carboxamide

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An In-depth Technical Guide to the Spectroscopic Characterization of **1-Benzylpyrrolidine-3-carboxamide**

## Introduction

**1-Benzylpyrrolidine-3-carboxamide** is a heterocyclic organic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry and drug development. Pyrrolidine derivatives are known for a wide range of biological activities, and understanding their precise molecular structure is paramount for elucidating structure-activity relationships (SAR).<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to confirm the identity, purity, and structure of **1-Benzylpyrrolidine-3-carboxamide**.

As a self-validating system of analysis, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural confirmation. This document outlines the theoretical basis, standard experimental protocols, and detailed interpretation of the expected spectroscopic data for this molecule, designed for researchers, scientists, and professionals in the field of chemical and pharmaceutical sciences.

## Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following standardized numbering scheme for the atoms in **1-Benzylpyrrolidine-3-carboxamide** (Molecular Formula:  $C_{12}H_{16}N_2O$ , Molecular Weight: 204.27 g/mol ) is used throughout this guide.

Caption: Structure of **1-Benzylpyrrolidine-3-carboxamide** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, integrations, and coupling patterns in  $^1H$  NMR, and the chemical shifts in  $^{13}C$  NMR, a complete structural assignment can be made. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further validate these assignments by revealing through-bond correlations.[4][5]

## Experimental Protocol

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

- **Sample Preparation:** Approximately 5-10 mg of **1-Benzylpyrrolidine-3-carboxamide** is dissolved in 0.6 mL of a suitable deuterated solvent, such as deuteriochloroform ( $CDCl_3$ ) or dimethyl sulfoxide- $d_6$  ( $DMSO-d_6$ ).  $DMSO-d_6$  is often preferred for observing the exchangeable protons of the amide group.[5]
- **Internal Standard:** Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][6]
- **Data Acquisition:**
  - $^1H$  NMR: Standard parameters include a  $30^\circ$  pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - $^{13}C$  NMR: A proton-decoupled experiment is standard, with a wider spectral width (~220 ppm) and a greater number of scans (1024 or more) to achieve an adequate signal-to-

noise ratio.

- 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are used to establish  $^1\text{H}$ - $^1\text{H}$  and  $^1\text{H}$ - $^{13}\text{C}$  correlations.[5]

## $^1\text{H}$ NMR Spectral Data Analysis (Predicted)

The following table summarizes the predicted  $^1\text{H}$  NMR spectral data. Chemical shifts are based on established ranges for analogous functional groups.[7]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assigned Protons	Rationale
~ 7.25 - 7.40	Multiplet	5H	C8-H, C9-H, C10-H, C11-H, C12-H	Protons of the monosubstituted benzene ring.
~ 5.5 - 7.5	Broad Singlet	2H	N2-H <sub>2</sub>	Amide protons; chemical shift is concentration-dependent and they are exchangeable with D <sub>2</sub> O. Two distinct signals may appear due to restricted rotation.
~ 3.65	Singlet	2H	C6-H <sub>2</sub>	Benzylic methylene protons, appearing as a singlet as there are no adjacent protons.
~ 2.8 - 3.2	Multiplet	3H	C2-H <sub>2</sub> , C5-H (axial)	Protons on carbons adjacent to the pyrrolidine nitrogen (N1).
~ 2.5 - 2.7	Multiplet	2H	C3-H, C5-H (equatorial)	Methine proton at C3 and one of the C5 protons.
~ 1.9 - 2.2	Multiplet	2H	C4-H <sub>2</sub>	Methylene protons at the C4 position of the pyrrolidine ring.

## <sup>13</sup>C NMR Spectral Data Analysis (Predicted)

The predicted <sup>13</sup>C NMR data provides a carbon count and confirms the electronic environment of each carbon atom.

Chemical Shift (δ, ppm)	Assigned Carbon	Rationale
~ 175.5	C13	Carbonyl carbon of the primary amide.
~ 138.0	C7	Quaternary ipso-carbon of the benzyl group.
~ 129.0	C8, C12	ortho-Carbons of the benzyl group.
~ 128.5	C9, C11	meta-Carbons of the benzyl group.
~ 127.2	C10	para-Carbon of the benzyl group.
~ 60.1	C6	Benzylic methylene carbon.
~ 58.5	C2	Pyrrolidine carbon adjacent to nitrogen.
~ 53.8	C5	Pyrrolidine carbon adjacent to nitrogen.
~ 42.0	C3	Pyrrolidine methine carbon bearing the carboxamide group.
~ 29.5	C4	Pyrrolidine methylene carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.<sup>[8]</sup> The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint."<sup>[9]</sup>

## Experimental Protocol

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Sample Preparation:** The spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[\[6\]](#)[\[10\]](#)
- **Data Acquisition:** The spectrum is typically recorded from 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ .

## IR Spectral Data Analysis (Predicted)

The key IR absorption bands expected for **1-Benzylpyrrolidine-3-carboxamide** are detailed below, based on characteristic group frequencies.[\[11\]](#)[\[12\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode	Assigned Functional Group
3350 & 3180	Medium, Broad	N-H Asymmetric & Symmetric Stretch	Primary Amide (-CONH <sub>2</sub> ) <a href="#">[13]</a>
3085, 3060, 3030	Medium to Weak	C-H Stretch	Aromatic (sp <sup>2</sup> C-H)
2950, 2860	Medium	C-H Stretch	Aliphatic (sp <sup>3</sup> C-H)
~ 1650	Strong	C=O Stretch (Amide I Band)	Primary Amide (-CONH <sub>2</sub> )
~ 1600	Medium	N-H Bend (Amide II Band)	Primary Amide (-CONH <sub>2</sub> ) <a href="#">[10]</a>
1605, 1495, 1455	Medium to Weak	C=C Stretch	Aromatic Ring
~ 1400	Medium	C-N Stretch	Amide and Pyrrolidine
740, 700	Strong	C-H Out-of-Plane Bend	Monosubstituted Benzene Ring

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.<sup>[14]</sup> For a molecule like **1-Benzylpyrrolidine-3-carboxamide**, electrospray ionization (ESI) is a suitable soft ionization technique.<sup>[2]</sup>

## Experimental Protocol

- **Instrumentation:** A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
- **Data Acquisition:** The analysis is typically run in positive ion mode to observe the protonated molecule  $[M+H]^+$ .

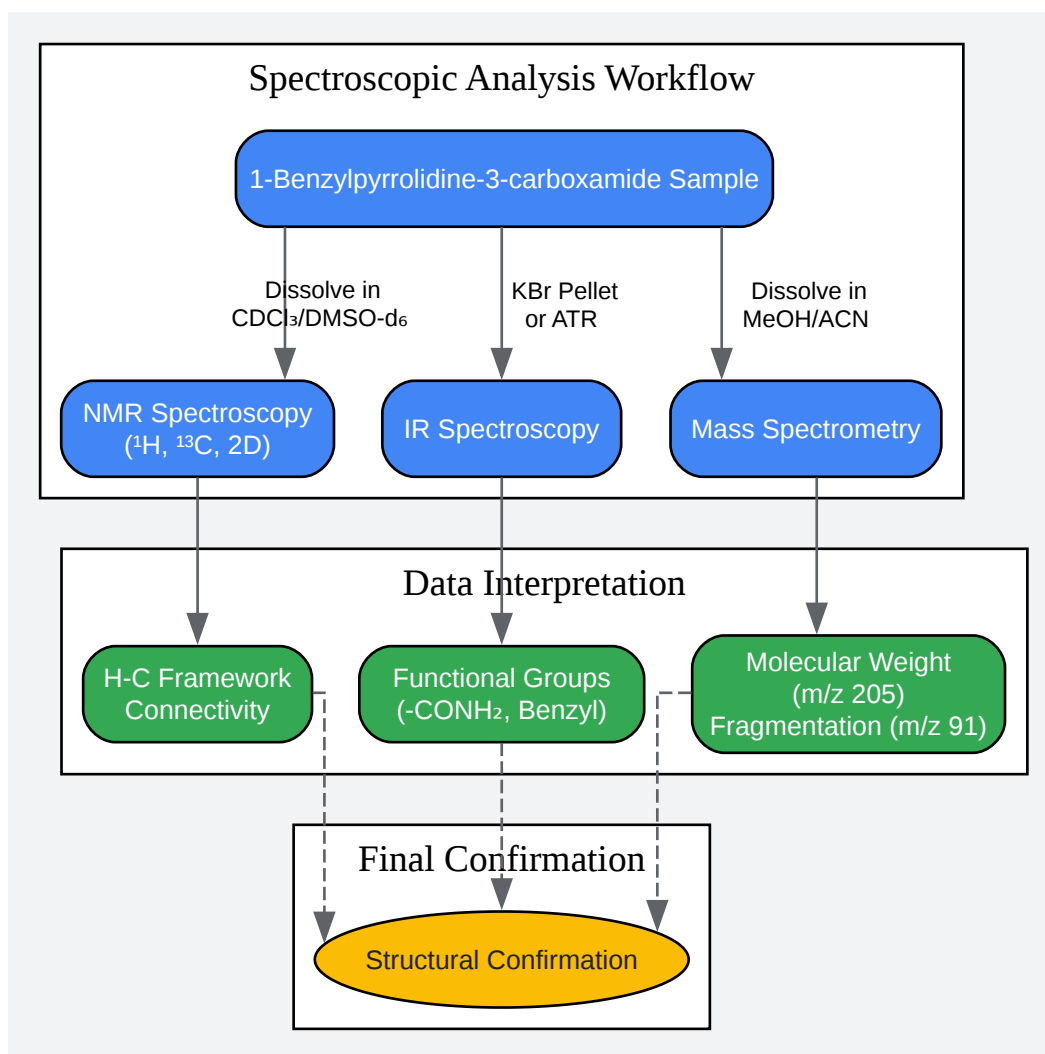
## MS Data Analysis (Predicted)

- **Molecular Ion:** The calculated exact mass of  $C_{12}H_{16}N_2O$  is 204.1263. In ESI-MS, the primary ion observed will be the protonated molecule,  $[M+H]^+$  at  $m/z = 205.1341$ .
- **Key Fragmentation Patterns:** The fragmentation of the molecular ion provides corroborating structural evidence. The most characteristic fragmentation is the cleavage of the benzylic C-N bond.

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Structural Formula of Fragment
205	$[M+H]^+$	$[C_{12}H_{17}N_2O]^+$
114	$[M - C_7H_7]^+$	Pyrrolidine-3-carboxamide cation
91	$[C_7H_7]^+$	Tropylium cation (from benzyl group) <sup>[15]</sup>

## Visualization of Spectroscopic Workflow

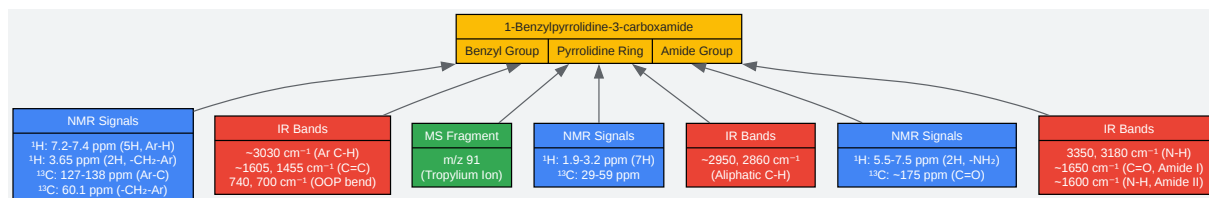
The following diagrams illustrate the logical workflow for spectroscopic analysis and the correlation between the molecular structure and its spectral data.



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Caption: Workflow for the complete spectroscopic characterization of a molecule.





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Caption: Correlation of molecular fragments to their characteristic spectral signals.

## Conclusion

The structural elucidation of **1-Benzylpyrrolidine-3-carboxamide** is definitively achieved through a multi-technique spectroscopic approach.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amide, aromatic ring, aliphatic ring), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The convergence of the predicted data presented in this guide provides a robust and self-validating methodology for the unambiguous identification and characterization of this compound, serving as a foundational reference for researchers in drug discovery and chemical synthesis.

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